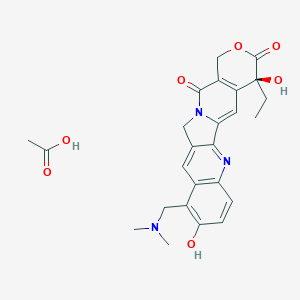

Topotecan Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

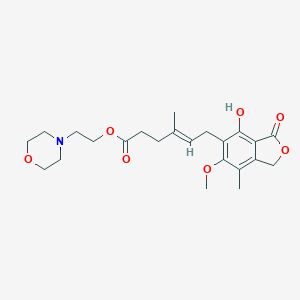

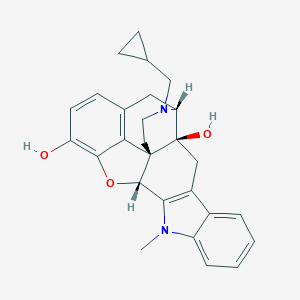

Topotecan, sold under the brand name Hycamtin among others, is a chemotherapeutic agent medication that is a topoisomerase inhibitor . It is a synthetic, water-soluble analog of the natural chemical compound camptothecin . It is used in the form of its hydrochloride salt to treat ovarian cancer, lung cancer, and other cancer types .

Synthesis Analysis

Topotecan can be preferentially prepared by short semisynthetic routes starting from natural camptothecin . Liposomes of topotecan have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction .Molecular Structure Analysis

Topotecan is a semi-synthetic derivative of camptothecin and is an anti-tumor drug with topoisomerase I-inhibitory activity . The molecular weight of Topotecan Acetate is 481.51 .Chemical Reactions Analysis

Topotecan was efficiently loaded into liposomes with a transmembrane (NH4)(H2PO4) gradient . The physical form of topotecan inside liposomes was evaluated by fluorescence spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of Topotecan Acetate is 421.45 . It is a light yellow to green lyophilized powder .Scientific Research Applications

Anti-Cancer Agent

Topotecan Acetate is a potent anti-cancer agent . It is a topoisomerase inhibitor, which means it obstructs the normal function of enzymes called topoisomerases that regulate DNA topology . This obstruction leads to DNA damage and subsequently causes cell death . Topotecan Acetate is particularly effective against cancers where topoisomerase dysregulation has been observed .

Treatment of Meningeal Leukemia and Lymphoma

Topotecan Acetate shows promise in the treatment of meningeal leukemia and lymphoma . It can be administered intrathecally, i.e., into the spinal canal, to achieve a localized effect . This method of administration is effective as it allows the drug to bypass the blood-brain barrier and directly reach the cerebrospinal fluid (CSF), where it can have a direct effect on meningeal leukemia and lymphoma cells .

Personalized Medicine

The concentration of Topotecan Acetate in the CSF can be measured for clinical monitoring of personalized medicine . This allows for the adjustment of dosage based on individual patient response, enhancing the effectiveness of treatment while minimizing potential side effects .

Pharmacokinetics Research

Topotecan Acetate is used in pharmacokinetics research . The development of methods to measure its concentration in the CSF contributes to our understanding of drug elimination and distribution within the body . This knowledge can inform dosage strategies and improve the safety and efficacy of treatments .

Development of New Anti-Cancer Drugs

Topotecan Acetate serves as a model for the development of new anti-cancer drugs . Its mechanism of action provides valuable insights into how topoisomerase inhibitors can be designed and optimized for greater therapeutic efficacy .

Mechanism of Action

Target of Action

The primary target of Topotecan Acetate is DNA topoisomerase I . This enzyme plays a crucial role in DNA replication, recombination, and repair by regulating the topology of DNA in the cell nucleus .

Biochemical Pathways

Topotecan Acetate affects the DNA replication pathway by inhibiting topoisomerase I . This inhibition leads to DNA damage and ultimately cell death .

Pharmacokinetics

Topotecan Acetate exhibits a two-compartment model of plasma decay . The drug rapidly enters cells, with peak plasma concentrations and area under the plasma concentration-versus-time curves showing a linear relationship with increasing dosages . Renal clearance accounts for approximately 40% of the administered dose . The drug’s oral bioavailability is approximately 35% .

Result of Action

The molecular and cellular effects of Topotecan Acetate’s action include the inhibition of DNA replication and induction of cell death . It has also been shown to cause a decrease in the levels of SUMOylated proteins in GBM, neuroblastoma, and E18 primary cortical neurons .

Action Environment

The action of Topotecan Acetate can be influenced by environmental factors. For instance, the presence of Topotecan enhances cisplatin-induced growth inhibition and apoptosis in Caov-3 cells . Additionally, the encapsulation of Topotecan in nanoliposomes can stabilize the lactone form of the drug, preventing hydrolysis in the physiological environment and improving its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUVKGDSGUQAAH-BQAIUKQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Topotecan Acetate | |

CAS RN |

123948-88-9 |

Source

|

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)

![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)